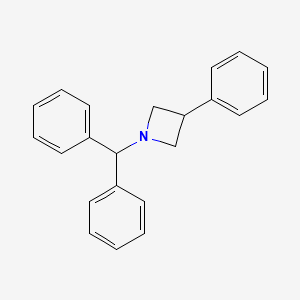

1-Benzhydryl-3-phenylazetidine

説明

Significance of Four-Membered Nitrogen Heterocycles in Organic and Medicinal Chemistry

Nitrogen heterocycles are foundational components in a vast array of biologically active molecules and are considered among the most significant structural motifs in pharmaceuticals. openmedicinalchemistryjournal.comnih.govijnrd.org Over half of all small-molecule drugs approved by the U.S. Food and Drug Administration contain a nitrogen heterocycle. ijnrd.org Their prevalence stems from the ability of the nitrogen atom to form crucial hydrogen bonds with biological targets, influencing the pharmacokinetic and pharmacodynamic profiles of a molecule. nih.govrsc.org

Within the diverse family of nitrogen heterocycles, the azetidine ring has emerged as a "privileged scaffold." pharmablock.comnih.gov This term refers to molecular frameworks that are capable of providing ligands for more than one type of receptor or enzyme target. The azetidine moiety offers a compelling balance of stability and rigidity, which can be leveraged to fine-tune the pharmacological properties of a molecule. pharmablock.com Its incorporation into drug candidates has been shown to improve metabolic stability, and solubility, and to introduce novel three-dimensional structural elements. researchgate.netnih.gov The growing interest in azetidines is evidenced by their increasing presence in clinical candidates and marketed drugs. acs.org

A key strategy in modern drug design is the use of conformational restriction to enhance the potency and selectivity of a drug candidate. enamine.net By limiting the number of accessible conformations, a molecule can be pre-organized into a bioactive shape, which can lead to a more favorable binding entropy upon interaction with its biological target. enamine.net The rigid, non-planar structure of the azetidine ring serves as an excellent tool for introducing conformational constraints. nih.govmdpi.com This inherent three-dimensionality is a desirable feature in moving beyond the often flat structures of traditional drug molecules, allowing for more specific interactions within the complex three-dimensional space of biological targets.

Overview of Azetidine Ring Systems: Strain and Reactivity Considerations

The chemical behavior of azetidines is largely dictated by the inherent strain within their four-membered ring structure. This strain influences their reactivity and stability, distinguishing them from other cyclic amines.

The azetidine ring possesses a significant amount of ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This strain arises from bond angle distortion and torsional strain, making the ring susceptible to opening reactions under certain conditions. rsc.orgacs.org This reactivity can be harnessed in synthetic chemistry to create more complex molecules. rsc.org The strain-driven reactivity of azetidines allows for unique chemical transformations that are not readily achievable with less strained ring systems. researchgate.net

While strained, the azetidine ring is notably more stable than its three-membered counterpart, aziridine, which has a ring strain of about 27.7 kcal/mol. rsc.org This greater stability makes azetidines easier to handle and incorporate into molecules while still retaining a useful degree of reactivity. rsc.orgrsc.org In contrast, the five-membered pyrrolidine ring is significantly less strained (approximately 5.4 kcal/mol) and therefore much less reactive. rsc.org The intermediate strain of azetidines provides a unique balance between stability and reactivity, a key factor in their utility.

Table 1: Comparison of Ring Strain in Saturated Nitrogen Heterocycles

| Heterocycle | Ring Size | Ring Strain (kcal/mol) |

| Aziridine | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine | 5 | 5.4 |

| Piperidine | 6 | ~0 |

Data sourced from various studies on heterocyclic ring strain. rsc.orgresearchgate.net

Historical Context and Evolution of Azetidine Research Relevant to N-Substituted Azetidines

The first synthesis of azetidine was reported in 1888. rsc.org Initially, research into azetidines was limited, and they were often considered as mere analogs of the more extensively studied aziridines. rsc.org However, the discovery of naturally occurring azetidine-containing compounds, such as azetidine-2-carboxylic acid, spurred greater interest in this unique heterocycle. rsc.org

The development of new synthetic methodologies has been crucial to the advancement of azetidine chemistry. nih.govrsc.org Early methods were often challenging, but recent decades have seen the emergence of more efficient and versatile synthetic routes, including cycloaddition reactions and C-H activation strategies. rsc.org The synthesis of N-substituted azetidines, such as 1-Benzhydryl-3-phenylazetidine, is often achieved through the reduction of the corresponding azetidin-2-ones (β-lactams) or by direct N-alkylation of the azetidine ring. acs.org The benzhydryl group, in particular, is a common substituent in medicinal chemistry and is known to be readily introduced. chemicalbook.com The continued development of synthetic methods allows for the creation of a diverse range of substituted azetidines, enabling further exploration of their chemical and biological properties. rsc.org

特性

IUPAC Name |

1-benzhydryl-3-phenylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N/c1-4-10-18(11-5-1)21-16-23(17-21)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-22H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXDHGAELYIMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70582106 | |

| Record name | 1-(Diphenylmethyl)-3-phenylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913814-30-9 | |

| Record name | 1-(Diphenylmethyl)-3-phenylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzhydryl-3-phenylazetidine, and what reaction conditions are critical for optimizing yield?

- Methodology : Synthesis typically involves azetidine ring functionalization. A common approach is the nucleophilic substitution of 3-phenylazetidine precursors with benzhydryl halides under inert atmospheres (e.g., nitrogen). Catalysts like triethylamine or palladium-based complexes are used to enhance reactivity. Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are preferred due to their compatibility with moisture-sensitive reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product .

- Example Protocol :

- React 3-phenylazetidine (1 equiv) with benzhydryl chloride (1.2 equiv) in THF at 0°C.

- Add triethylamine (2 equiv) dropwise, warm to room temperature, and stir for 12 hours.

- Quench with water, extract with DCM, dry (Na₂SO₄), and concentrate.

- Purify via flash chromatography (hexane:EtOAc = 8:2).

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzhydryl protons at δ 5.3–5.5 ppm, azetidine ring protons at δ 3.0–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (C₂₂H₂₁N, expected [M+H]⁺ = 300.1752) .

- X-ray Diffraction (XRD) : For crystalline derivatives, single-crystal XRD resolves stereochemistry and bond angles .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation; monitor air quality with detectors.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

- Methodology :

- Systematic Variation : Test reaction variables (temperature, solvent polarity, catalyst loading) to identify outliers.

- Statistical Analysis : Use Design of Experiments (DoE) to model interactions between variables and validate reproducibility.

- Cross-Validation : Compare results with structurally analogous compounds (e.g., 1-Benzhydryl-3-fluoroazetidine) to isolate substituent effects .

Q. What computational strategies are effective in predicting the physicochemical properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, dipole moments) using software like Gaussian or ORCA.

- Molecular Dynamics (MD) : Simulate solubility and stability in solvents (e.g., water, DMSO) using GROMACS.

- QSAR Modeling : Corrogate structure-activity relationships for biological applications using datasets from analogs (e.g., 3-(cyclohexylsulfanyl)azetidine) .

Q. How can researchers design experiments to probe the stereoelectronic effects of the benzhydryl group in azetidine ring stabilization?

- Methodology :

- Kinetic Studies : Measure reaction rates of ring-opening reactions (e.g., acid-catalyzed hydrolysis) under controlled conditions.

- Isotopic Labeling : Use deuterated benzhydryl groups to track electronic effects via ²H NMR.

- Crystallography : Compare XRD data of this compound with non-benzhydryl analogs to quantify steric parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。